molecular formula C13H16N4O4S2 B2478569 1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 1226435-46-6

1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2478569
CAS No.: 1226435-46-6
M. Wt: 356.42
InChI Key: PHPXJXNIHFZIQT-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound with a complex chemical structure. It combines different chemical functionalities, such as a piperidine ring, an oxadiazole ring, and a thiophene ring. This intricate combination gives the compound unique chemical properties, making it of particular interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of 1,3,4-oxadiazole ring: : This might involve a cyclization reaction using a suitable dicarboxylate and hydrazine derivative.

  • Incorporation of the thiophene ring: : Usually achieved by nucleophilic substitution reactions.

  • Synthesis of the piperidine ring: : Often conducted via reductive amination or nucleophilic addition.

  • Integration of the methylsulfonyl group: : Introduced via sulfonylation using reagents like methylsulfonyl chloride.

Industrial Production Methods

Large-scale production may employ optimized conditions for each step, ensuring high yield and purity. Processes might include solvent variations, temperature control, and the use of catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can occur at the sulfur-containing groups or the thiophene ring.

  • Reduction: : Mainly targeted at the oxadiazole ring or piperidine nitrogen.

  • Substitution: : Both aromatic and nucleophilic substitutions can modify the oxadiazole or thiophene rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Solvents: : Common solvents like dichloromethane (DCM), ethanol, or toluene.

Major Products

Reactions yield a variety of products depending on the reaction type. Substitution reactions often lead to functionalized derivatives, while oxidations can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

  • Catalysis: : Used in catalytic reactions due to its unique electronic properties.

  • Material science: : Incorporated in the synthesis of novel polymers or as a component in supramolecular assemblies.

Biology and Medicine

  • Drug development: : Investigated for potential pharmacological properties, possibly acting as enzyme inhibitors or receptor antagonists.

  • Diagnostic agents: : Used in bio-imaging due to its distinct chemical footprint.

Industry

  • Agriculture: : Applied in developing new agrochemicals.

  • Electronics: : Explored for use in organic electronic devices due to its conductive properties.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with biological targets at a molecular level. This includes binding to specific proteins or enzymes, altering their function. Molecular targets might include ion channels or metabolic enzymes, where the compound can inhibit or activate their activities.

Comparison with Similar Compounds

When comparing 1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide to similar compounds, its unique structure imparts distinctive properties:

  • 1-(Methylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Substituting the thiophene with a pyridine ring can alter the compound’s electronic characteristics.

  • N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Lacking the methylsulfonyl group affects solubility and reactivity.

  • 1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Variation in the position of the thiophene ring can influence the compound’s binding affinity and reactivity.

This compound stands out due to its unique arrangement of functional groups, offering a distinct set of properties that make it valuable across various fields.

Properties

IUPAC Name

1-methylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S2/c1-23(19,20)17-5-2-9(3-6-17)11(18)14-13-16-15-12(21-13)10-4-7-22-8-10/h4,7-9H,2-3,5-6H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXJXNIHFZIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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